(R)-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane
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Overview
Description
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is an organosilicon compound featuring an oxirane (epoxide) ring and a tert-butyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane typically involves the reaction of ®-glycidol with tert-butyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, lithium aluminum hydride, or Grignard reagents are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols.
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Scientific Research Applications
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex molecules, particularly in the formation of β-substituted alcohols and other functionalized compounds.
Materials Science: The compound is used in the development of novel materials, including polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of ®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can be catalyzed by acids, bases, or enzymes, depending on the specific application . The tert-butyldimethylsilyl group provides steric protection and influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Similar in structure but with different substituents on the silicon atom.
3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: An ionic liquid with similar oxirane functionality but different overall structure and properties.
Uniqueness
®-tert-butyldimethyl(2-(oxiran-2-yl)ethoxy)silane is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it particularly useful in selective organic transformations and the development of specialized materials.
Properties
Molecular Formula |
C10H22O2Si |
---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-(oxiran-2-yl)ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3 |
InChI Key |
JENWKUPKYMNMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CO1 |
Origin of Product |
United States |
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